![molecular formula C13H26OSi B12544494 Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- CAS No. 143586-27-0](/img/structure/B12544494.png)
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- is a chemical compound characterized by its unique structure, which includes a silane group bonded to a trimethyl group and a 3,3,5,5-tetramethyl-1-cyclohexen-1-yl group. This compound is notable for its applications in various scientific fields due to its distinctive chemical properties .
Preparation Methods
The synthesis of Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with 3,3,5,5-tetramethyl-1-cyclohexen-1-ol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silane derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It serves as a reagent in the modification of biomolecules for enhanced stability and functionality.
Medicine: This compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon-containing compounds, while the cyclohexenyl group provides steric hindrance that influences the compound’s reactivity. These interactions can affect molecular pathways involved in chemical synthesis and material formation .
Comparison with Similar Compounds
Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- can be compared with other similar compounds such as:
Trimethylsilyl chloride: A simpler silane compound used in similar synthetic applications.
Tetramethylsilane: Known for its use as a reference standard in NMR spectroscopy.
Properties
CAS No. |
143586-27-0 |
|---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
trimethyl-(3,3,5,5-tetramethylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-12(2)8-11(14-15(5,6)7)9-13(3,4)10-12/h8H,9-10H2,1-7H3 |
InChI Key |
SMYQTCJMAZWCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(C1)(C)C)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




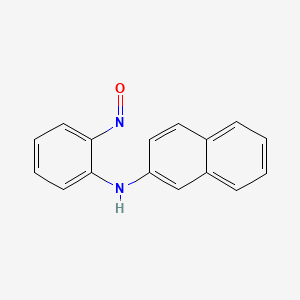
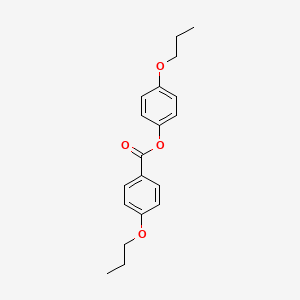
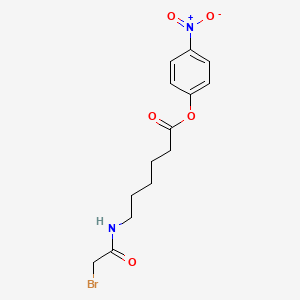
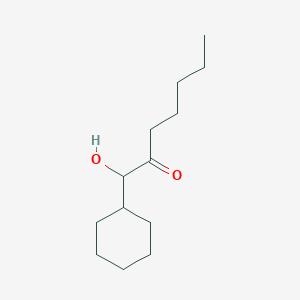


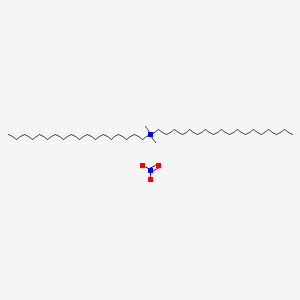
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)

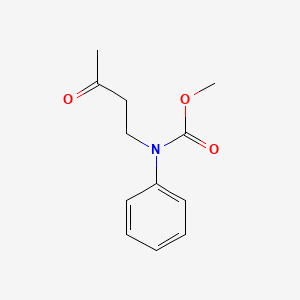
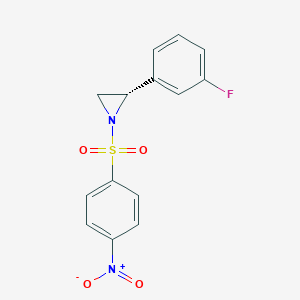
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
